Magnesium arsenide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2As.3Mg | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIGZGIMMXFFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

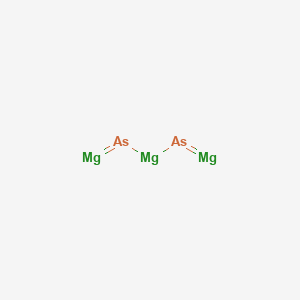

[Mg]=[As][Mg][As]=[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Mg3 | |

| Record name | magnesium arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12044-49-4 | |

| Record name | Magnesium arsenide (Mg3As2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimagnesium diarsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Properties of Magnesium Arsenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium arsenide (Mg₃As₂) is an inorganic compound with notable semiconductor properties. However, its extreme toxicity and hazardous reactivity, particularly with moisture and acids, necessitate a thorough understanding of its chemical characteristics for safe handling and potential application in controlled research environments. This technical guide provides a comprehensive overview of the known chemical properties of this compound, summarizing key data, outlining synthesis and reaction protocols based on available literature, and presenting logical workflows for its synthesis and safe handling. Due to its hazardous nature, detailed experimental studies on its reaction kinetics and thermodynamics are limited in publicly accessible literature.

Introduction

This compound (Mg₃As₂) is a binary compound formed from magnesium and arsenic. Historically, it was used as a rodenticide and insecticide, but its high toxicity to humans has led to its prohibition in many regions[1]. The compound is primarily of interest today in materials science research due to its semiconductor properties[1][2]. It is a solid, crystalline material that is highly sensitive to moisture[1][3]. The defining chemical characteristic of this compound is its violent reaction with water and protic solvents to produce highly toxic arsine gas (AsH₃)[4]. This guide synthesizes the available data on its chemical and physical properties to serve as a foundational resource for researchers.

Physicochemical and Electronic Properties

This compound is a deep-brown, solid compound[5]. It is known to be dimorphic, existing in a low-temperature cubic form (β-Mg₃As₂) and a high-temperature hexagonal form (α-Mg₃As₂)[1]. The high-temperature phase crystallizes in the anti-La₂O₃ structure[1]. The bonding in the structure is considered covalent, not ionic[1].

Quantitative Data Summary

The key physical and electronic properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | Mg₃As₂ | [6][7] |

| Molecular Weight | 222.76 g/mol | [6][7] |

| Appearance | Brown to deep-brown solid/powder | [5] |

| Density | 3.15 g/cm³ | [1] |

| Melting Point | 800 °C | [3] |

| Crystal Structure | Dimorphic: Cubic (β-form), Hexagonal (α-form) | [1] |

Table 2: Electronic and Thermodynamic Properties

| Property | Value | Source(s) |

| Band Gap (Eg) | 1.42 eV (direct) to 2.2 eV | [1][2][8] |

| Classification | Semiconductor | [1][2] |

| Enthalpy of Formation (ΔfH°) | -28.9 kJ/mol of atoms (Calculated) |

Chemical Reactivity and Stability

This compound's reactivity is dominated by its propensity to act as a source of the highly reactive arsenide anion (As³⁻), which readily protonates to form arsine.

Reaction with Water (Hydrolysis)

This compound decomposes upon contact with water or atmospheric moisture. This hydrolysis reaction is vigorous and produces magnesium hydroxide (B78521) and highly toxic, flammable arsine gas[4]. The balanced chemical equation for this reaction is:

Mg₃As₂(s) + 6H₂O(l) → 3Mg(OH)₂(s) + 2AsH₃(g)

Due to this reactivity, this compound is classified as moisture-sensitive and must be stored under strictly anhydrous conditions[1]. The release of arsine gas is a primary safety concern associated with this compound[9].

Reaction with Acids

Mg₃As₂(s) + 6HCl(aq) → 3MgCl₂(aq) + 2AsH₃(g)

This reaction is analogous to that of other metal arsenides, such as gallium arsenide (GaAs), which has been shown to react with concentrated HCl to form arsine[10]. Due to the high reactivity and gas evolution, such reactions pose a significant safety risk.

Thermal Stability

This compound is a thermally stable compound with a high melting point of 800 °C[3]. It is expected to decompose at higher temperatures, likely emitting toxic fumes of arsenic, although specific decomposition temperatures and products are not well-documented in the available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are scarce in peer-reviewed journals, likely due to the compound's hazardous nature. The following sections describe the general methodologies reported in the literature.

Synthesis of this compound

Method 1: Direct Reaction of Elements

This is the most commonly cited method for preparing this compound.

-

Principle: Elemental magnesium is melted in an inert atmosphere, and arsenic vapor is passed over it to facilitate a direct reaction.

-

Apparatus: A tube furnace capable of reaching at least 700°C, a reaction tube (e.g., quartz or alumina), a system for delivering inert gas (e.g., argon), and a separate heating zone for arsenic sublimation.

-

General Protocol:

-

Magnesium metal is placed in a crucible within the reaction tube.

-

The system is purged thoroughly with a high-purity inert gas, such as argon, to remove all oxygen and moisture. Nitrogen is unsuitable as it can react with hot magnesium to form magnesium nitride.

-

The magnesium is heated to approximately 675°C (above its melting point of 650°C).

-

Elemental arsenic is heated in a separate zone to induce sublimation (sublimes at 614°C).

-

A stream of the inert gas is used to carry the arsenic vapor into the reaction zone containing the molten magnesium.

-

The reaction proceeds to form this compound: 3Mg(l) + 2As(g) → Mg₃As₂(s)

-

The system is cooled to room temperature under the inert atmosphere before the product, a deep-brown powder, is recovered and transferred to an inert-atmosphere storage container (e.g., a glovebox).

-

Method 2: Mechanical Alloying

A more modern, solid-state synthesis approach involves mechanical alloying.

-

Principle: High-energy ball milling is used to induce a solid-state reaction between magnesium and arsenic powders. The resulting powder is then densified.

-

General Protocol:

-

Stoichiometric amounts of magnesium and arsenic powders are loaded into a hardened steel vial with grinding media under an inert atmosphere.

-

The vial is sealed and subjected to high-energy ball milling for a set duration (e.g., two hours)[15].

-

The reacted powder is then transferred under an inert atmosphere into a graphite (B72142) die.

-

The material is consolidated via a rapid hot-pressing technique (e.g., at 800°C and 45 MPa) to form a dense pellet[15].

-

Characterization of Arsine Evolution

A quantitative analysis of the arsine gas evolved from the hydrolysis of this compound is critical for safety and for understanding its reactivity.

-

Principle: A known mass of this compound is reacted with a controlled amount of water or acid in a sealed system. The evolved arsine gas is trapped and quantified using a suitable analytical method.

-

General Protocol:

-

A reaction flask is charged with a pre-weighed sample of Mg₃As₂ inside an inert atmosphere glovebox.

-

The flask is sealed and connected to a gas-tight apparatus, including a gas burette and a series of traps.

-

A degassed solvent (e.g., water or a dilute acid solution) is injected into the flask to initiate the reaction.

-

The evolved gas is passed through a trapping solution. A common method for arsine detection involves its reaction with silver diethyldithiocarbamate (B1195824) in a chloroform/morpholine solution, which forms a colored complex that can be quantified spectrophotometrically[10].

-

The total volume of gas produced can be measured with the gas burette to monitor the reaction progress over time, allowing for kinetic analysis.

-

Visualized Workflows and Reactions

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Caption: Workflow for the direct synthesis of Mg₃As₂ from elemental precursors.

Caption: Reaction pathway for the hazardous hydrolysis of this compound.

Caption: Logical workflow for the safe handling of solid this compound.

Safety and Toxicology

This compound is classified as highly toxic if swallowed or inhaled[6]. The primary toxicological concern is the generation of arsine gas, which is a potent hemolytic agent and can cause severe, often fatal, systemic effects even at low concentrations.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)[6].

-

Handling: All manipulations involving this compound must be conducted in a controlled environment, such as a high-efficiency fume hood or an inert atmosphere glovebox, to prevent inhalation of dust and any reaction with atmospheric moisture.

-

Storage: The compound must be stored in a tightly sealed container under a dry, inert atmosphere, away from water, moisture, and acids.

-

Decontamination: Spills and equipment should be carefully decontaminated with an oxidizing solution (e.g., sodium hypochlorite (B82951) solution) to convert the arsenide to less volatile and less reactive arsenate species, followed by appropriate hazardous waste disposal procedures.

Conclusion

This compound is a hazardous material with chemical properties dominated by its high reactivity towards water and acids, leading to the formation of toxic arsine gas. While its semiconductor properties make it a subject of research interest, the significant safety risks associated with its handling demand strict adherence to safety protocols. The quantitative data on its reaction kinetics remain sparse in the literature, representing a knowledge gap that may require further investigation under highly controlled experimental conditions. This guide provides a summary of the currently available information to aid researchers in understanding and safely managing this challenging compound.

References

- 1. The effect of Mg3As2 alloying on the thermoelectric properties of n-type Mg3(Sb, Bi)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. lammps.org [lammps.org]

- 4. researchgate.net [researchgate.net]

- 5. rexresearch1.com [rexresearch1.com]

- 6. This compound (Mg3As2) | As2Mg3 | CID 25147473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Speciation of arsenic by hydride generation-atomic absorption spectrometry (HG-AAS) in hydrochloric acid reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Reaction of gallium arsenide with concentrated acids: formation of arsine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Reactivity series - Wikipedia [en.wikipedia.org]

- 13. chemguide.uk [chemguide.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure of Magnesium Arsenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of magnesium arsenide (Mg₃As₂), a semiconductor material of interest for various electronic applications. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and presents logical workflows through diagrams.

Introduction to this compound

This compound (Mg₃As₂) is a binary compound formed from magnesium and arsenic. It is a semiconductor material that exists in two primary polymorphic forms at different temperatures: a low-temperature cubic phase and a high-temperature hexagonal phase. Understanding the precise crystal structure of these phases is crucial for predicting and tuning its material properties for specific applications.

Crystallographic Data

The crystallographic parameters for the two primary phases of this compound are summarized in the tables below. These values have been compiled from both theoretical calculations and experimental data.

Cubic Phase (Low Temperature)

The low-temperature phase of this compound adopts a cubic crystal structure. There is a notable discrepancy in the literature regarding the lattice parameter 'a', with computational studies suggesting a smaller unit cell than some experimental reports. Both values are presented here for completeness.

| Parameter | Value | Source |

| Crystal System | Cubic | [1] |

| Space Group | Ia-3 | [1] |

| Space Group Number | 206 | [1] |

| Lattice Parameter (a) | ~12.104 Å - 12.33 Å (Experimental) | [2] |

| Lattice Parameter (a) | 10.804 Å (Theoretical) | [1] |

| Formula Units (Z) | 16 | Calculated from density and unit cell volume. |

| Density (calculated) | ~3.15 g/cm³ | [1] |

Hexagonal Phase (High Temperature)

The high-temperature phase of this compound crystallizes in a hexagonal structure, specifically the anti-La₂O₃ type structure.

| Parameter | Value | Source |

| Crystal System | Hexagonal | [1] |

| Structure Type | anti-La₂O₃ | [1] |

| Space Group | P-3m1 | [1] |

| Space Group Number | 164 | [1] |

| Lattice Parameter (a) | 4.264 Å | [1] |

| Lattice Parameter (c) | 6.738 Å | [1] |

| c/a Ratio | 1.580 | [1] |

| Formula Units (Z) | 1 |

Experimental Protocols

Synthesis of Polycrystalline this compound

A common method for synthesizing polycrystalline Mg₃As₂ is through solid-state reaction of the elemental constituents. The following protocol is a representative example.

Materials and Equipment:

-

High-purity magnesium powder or turnings (99.9% or higher)

-

High-purity arsenic powder (99.999% or higher)

-

Inert atmosphere glovebox (e.g., argon-filled)

-

Ball milling apparatus with hardened steel vials and balls

-

Tube furnace with temperature control

-

Quartz ampoules

-

Vacuum sealing system

-

Spark Plasma Sintering (SPS) or Hot Pressing apparatus

Procedure:

-

Stoichiometric Weighing: Inside an inert atmosphere glovebox, weigh stoichiometric amounts of magnesium and arsenic powders (3:2 molar ratio).

-

Mechanical Alloying: Load the powders into a hardened steel vial with steel balls. Perform ball milling for a specified duration (e.g., 10-20 hours) to promote initial reaction and homogenization.

-

Encapsulation: Transfer the milled powder into a quartz ampoule within the glovebox.

-

Vacuum Sealing: Evacuate the ampoule to a high vacuum (e.g., 10⁻⁵ Torr) and seal it using a torch.

-

Sintering: Place the sealed ampoule in a tube furnace. Gradually heat to a temperature in the range of 600-800°C and hold for an extended period (e.g., 24-48 hours) to ensure complete reaction.

-

Consolidation (Optional): For dense pellets, the synthesized powder can be consolidated using Spark Plasma Sintering (SPS) or hot pressing. This typically involves heating the powder in a graphite (B72142) die under uniaxial pressure.

Synthesis of Single Crystal this compound (Conceptual)

Growth of single crystals of Mg₃As₂ can be challenging but may be achieved using a flux growth method.

Conceptual Procedure:

-

Flux Selection: Choose a suitable metallic flux with a low melting point and low reactivity with Mg and As (e.g., tin or lead).

-

Melt Preparation: In an inert atmosphere, combine Mg, As, and the flux material in a crucible (e.g., alumina (B75360) or graphite).

-

Heating and Homogenization: Heat the mixture in a furnace to a temperature above the liquidus temperature of the Mg-As-flux system to ensure complete dissolution.

-

Slow Cooling: Slowly cool the molten solution over a period of several days to weeks. This slow cooling allows for the nucleation and growth of Mg₃As₂ single crystals.

-

Crystal Separation: After cooling to room temperature, the flux can be removed by selective chemical etching or by mechanical means to isolate the single crystals.

Characterization Workflow: Crystal Structure Determination

The primary technique for determining the crystal structure of a synthesized material is Powder X-ray Diffraction (PXRD) coupled with Rietveld refinement.

Caption: Workflow for Crystal Structure Determination.

Logical Relationships in Crystallography

The relationship between the fundamental components of a crystal structure is hierarchical.

Caption: Hierarchy of Crystallographic Definitions.

References

An In-depth Technical Guide to the Synthesis of Magnesium Arsenide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for producing magnesium arsenide (Mg₃As₂) powder. This compound is a semiconductor material with a band gap of approximately 2.2 eV.[1][2] It is highly sensitive to moisture and must be handled and stored in dry, inert conditions.[1][2] This document details the primary synthesis methodologies, including solid-state reactions and mechanochemical approaches, and outlines potential gas-phase and solvothermal routes. Safety considerations are paramount due to the high toxicity of arsenic and the flammability of magnesium.

Material Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | Mg₃As₂ | [1][2] |

| Molar Mass | 222.76 g/mol | [3] |

| Appearance | Deep-brown, amorphous powder (from direct reaction) | [2] |

| Density | 3.15 g/cm³ | [1][2] |

| Melting Point | 800 °C | [2] |

| Crystal Structure | Dimorphic: β-Mg₃As₂ (cubic), α-Mg₃As₂ (hexagonal) | [1][2] |

| Solubility | Insoluble in water; decomposes in contact with water | [2] |

| Sensitivity | Moisture sensitive | [1][2] |

Synthesis Methodologies

Solid-State Synthesis: Direct Reaction of Elements

The most commonly cited method for synthesizing this compound powder is the direct reaction of magnesium metal with arsenic vapor at elevated temperatures.[2] This method relies on the sublimation of arsenic and the subsequent reaction with molten magnesium in an inert atmosphere to prevent the formation of magnesium nitride.

Materials:

-

Magnesium (Mg) powder or turnings (high purity)

-

Arsenic (As) pieces or powder (high purity)

-

Inert gas (Argon, Ar, high purity)

Equipment:

-

Tube furnace with temperature control

-

Quartz or alumina (B75360) reaction tube

-

Two-zone furnace (optional, for better control of arsenic vapor pressure)

-

Schlenk line or glovebox for inert atmosphere handling

-

Crucibles (alumina or graphite)

Procedure:

-

Preparation: All handling of reactants should be performed in an inert atmosphere (e.g., an argon-filled glovebox) due to the toxicity of arsenic and the reactivity of magnesium.

-

Loading: A stoichiometric amount of magnesium (3 parts) and arsenic (2 parts) is loaded into a crucible. The crucible is then placed inside a quartz or alumina reaction tube.

-

Assembly: The reaction tube is connected to a gas line for purging with argon and to an exhaust system with appropriate scrubbing for toxic arsenic vapors.

-

Purging: The reaction tube is thoroughly purged with high-purity argon to remove any residual air and moisture.

-

Heating: The furnace is heated to a temperature above the melting point of magnesium (650 °C) and the sublimation point of arsenic (614 °C). A reaction temperature of approximately 675 °C is suggested.[2] The arsenic sublimes and the resulting vapor is carried by the argon stream to react with the molten magnesium.

-

Reaction: The reaction is held at the set temperature for a sufficient duration to ensure complete reaction. This may range from several hours to a full day.

-

Cooling: After the reaction is complete, the furnace is cooled down to room temperature under a continuous flow of argon.

-

Product Recovery: The resulting this compound powder is recovered from the crucible inside an inert atmosphere glovebox. The product of this method is reported to be a deep-brown, X-ray amorphous powder.[2]

References

Unveiling the Electronic Landscape of Mg3As2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium arsenide (Mg3As2) is a semiconductor material with promising applications in thermoelectric devices and potentially other electronic technologies. A thorough understanding of its electronic band structure is paramount for optimizing its properties and exploring new functionalities. This technical guide provides a comprehensive overview of the current knowledge on the electronic band structure of Mg3As2, primarily based on theoretical calculations due to a notable lack of direct experimental data. It covers the crystal structure, theoretical band structure calculations, and key electronic parameters. Methodologies for both computational and experimental approaches are detailed to facilitate further research and validation.

Introduction

This compound (Mg3As2) belongs to the A3B2 family of semiconductors, which have garnered interest for their diverse electronic and thermoelectric properties. The arrangement of electronic energy levels into bands, known as the electronic band structure, dictates a material's electrical conductivity, optical properties, and its potential for various applications. This guide synthesizes the current theoretical understanding of the electronic band structure of Mg3As2, highlighting its key features and the influence of external factors such as pressure.

Crystal Structure of Mg3As2

At ambient pressure, Mg3As2 crystallizes in a cubic anti-bixbyite structure with the space group Ia-3 (No. 206). This structure is distinct from other magnesium pnictides like Mg3Sb2 and Mg3Bi2, which adopt a P-3m1 space group at room temperature. The crystal structure of Mg3As2 is a critical input for any electronic band structure calculation.

Under high pressure, Mg3As2 undergoes a series of phase transitions. Theoretical studies predict transitions from the ambient cubic Ia-3 phase to a trigonal P-3m1 phase at approximately 1.3 GPa, followed by transitions to a monoclinic C2/m phase at around 12 GPa and a triclinic P-1 phase at about 30 GPa. These pressure-induced structural changes have a significant impact on the electronic band structure.

Table 1: Crystallographic Data for Mg3As2 Phases

| Property | Ambient Pressure Phase | High-Pressure Phase 1 | High-Pressure Phase 2 | High-Pressure Phase 3 |

| Space Group | Ia-3 (No. 206) | P-3m1 (No. 164) | C2/m (No. 12) | P-1 (No. 1) |

| Pressure | Ambient | ~1.3 GPa | ~12 GPa | ~30 GPa |

| Lattice Parameters | a = 12.33 Å | Varies with pressure | Varies with pressure | Varies with pressure |

Theoretical Electronic Band Structure

The electronic band structure of Mg3As2 has been investigated primarily through first-principles calculations based on Density Functional Theory (DFT). These calculations provide valuable insights into the band gap, the nature of the band gap (direct or indirect), and the orbital contributions to the electronic states.

Computational Methodology: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For solids, DFT calculations typically involve the following steps:

-

Defining the Crystal Structure: The starting point is the crystallographic information file (CIF) containing the lattice parameters and atomic positions of Mg3As2.

-

Choosing an Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial for the accuracy of the results. While the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is widely used, it is known to underestimate band gaps. The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional generally provides more accurate band gap values for semiconductors.

-

Setting Up the Calculation: This involves defining parameters such as the plane-wave cutoff energy, the k-point mesh for sampling the Brillouin zone, and convergence criteria for the self-consistent field (SCF) calculation.

-

Performing the Calculation: The calculation is typically performed in two steps: a self-consistent calculation to obtain the ground-state charge density, followed by a non-self-consistent calculation to determine the band structure along high-symmetry directions in the Brillouin zone.

-

Post-processing: The output data is then processed to generate the band structure plot and the density of states (DOS).

Calculated Band Structure of Mg3As2

DFT calculations reveal that Mg3As2 is a semiconductor. The calculated band gap is highly dependent on the exchange-correlation functional used.

-

Ambient Pressure (Ia-3 phase): Using the HSE06 functional, the ambient pressure cubic phase of Mg3As2 is predicted to be a direct band gap semiconductor with a band gap of approximately 1.42 eV. The valence band maximum (VBM) and the conduction band minimum (CBM) are both located at the Γ point of the Brillouin zone. In contrast, calculations using the PBE functional predict a much smaller, near-zero band gap.

-

High-Pressure Phases:

-

P-3m1 phase (~1.5 GPa): This phase is also predicted to have a direct band gap.

-

C2/m phase (~20 GPa) and P-1 phase (~30 GPa): In these higher-pressure phases, the nature of the band gap is predicted to become indirect.

-

The projected density of states (PDOS) analyses indicate that the valence bands are primarily composed of As p-orbitals, while the conduction bands are mainly formed by Mg s-orbitals.

Table 2: Calculated Electronic Properties of Mg3As2

| Property | Method | Ambient Pressure (Ia-3) | High Pressure (P-3m1) | High Pressure (C2/m) | High Pressure (P-1) |

| Band Gap (eV) | HSE06 | ~1.42 | - | - | - |

| Band Gap (eV) | PBE | ~0.0 | - | - | - |

| Nature of Band Gap | HSE06 | Direct | Direct | Indirect | Indirect |

| Effective Mass (me) | Theoretical | Not reported | Not reported | Not reported | Not reported |

Note: Specific calculated values for band gaps and effective masses for all high-pressure phases are not consistently reported across the literature.

Experimental Determination of the Electronic Band Structure

Direct experimental measurement of the electronic band structure provides crucial validation for theoretical models. Angle-Resolved Photoemission Spectroscopy (ARPES) is the most powerful technique for this purpose.

Experimental Methodology: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is based on the photoelectric effect. When a solid is illuminated with monochromatic photons of sufficient energy, electrons are emitted. By measuring the kinetic energy and the emission angle of these photoelectrons, one can determine their binding energy and momentum within the crystal, thus mapping the electronic band structure.

A typical ARPES experiment involves:

-

Sample Preparation: A high-quality single crystal with a clean, atomically flat surface is required. This is often achieved by cleaving the crystal in-situ under ultra-high vacuum (UHV) conditions to prevent surface contamination.

-

Photon Source: A monochromatic light source, typically a synchrotron or a UV laser, is used to excite the photoelectrons.

-

Electron Energy Analyzer: A hemispherical electron analyzer is used to measure the kinetic energy and emission angle of the ejected electrons.

-

Data Acquisition and Analysis: The collected data is used to construct plots of energy versus momentum, which represent the experimental band structure.

To date, there are no published ARPES studies specifically on Mg3As2. However, ARPES has been successfully applied to the related compounds Mg3Sb2 and Mg3Bi2, providing valuable insights into the electronic structure of magnesium pnictides. These studies have revealed features such as the valence band maximum at the Γ point and the presence of multiple valence bands.

Synthesis of High-Quality Single Crystals

The lack of experimental data on Mg3As2 is likely due to the challenges in synthesizing large, high-quality single crystals suitable for techniques like ARPES. General synthesis routes for magnesium pnictides often involve high-temperature reactions of the constituent elements in sealed crucibles. High-pressure synthesis techniques may also be employed to obtain specific crystalline phases. A detailed and optimized protocol for the growth of Mg3As2 single crystals is a crucial prerequisite for future experimental investigations of its electronic properties.

A possible synthesis approach could involve:

-

Stoichiometric Mixing: High-purity magnesium and arsenic are mixed in a 3:2 molar ratio in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

-

Sealing: The mixture is sealed in a refractory metal crucible (e.g., tantalum or niobium) under vacuum or an inert gas atmosphere.

-

High-Temperature Reaction: The sealed crucible is heated to a temperature above the melting point of Mg3As2 (around 1185 °C) and held for an extended period to ensure complete reaction and homogenization.

-

Crystal Growth: The molten material is then slowly cooled to promote the growth of single crystals. Techniques such as the Bridgman-Stockbarger method could be employed.

-

Characterization: The resulting crystals would need to be characterized by techniques such as X-ray diffraction (XRD) to confirm their crystal structure and quality.

Key Electronic Parameters

Band Gap

The band gap is a fundamental property of a semiconductor that determines its electrical and optical characteristics. As mentioned, theoretical calculations using the HSE06 functional predict a direct band gap of around 1.42 eV for the ambient pressure phase of Mg3As2. Experimental verification of this value, for instance through optical absorption or photoluminescence spectroscopy, is highly desirable.

Effective Mass

Conclusion and Future Outlook

The electronic band structure of Mg3As2, as predicted by theoretical calculations, reveals it to be a semiconductor with a moderate direct band gap at ambient pressure, which transitions to an indirect gap material under high pressure. While these theoretical studies provide a solid foundation, the conspicuous absence of experimental data, particularly from ARPES, represents a significant gap in our understanding.

Future research efforts should prioritize the development of reliable synthesis methods for high-quality single crystals of Mg3As2. This would pave the way for experimental validation of the predicted electronic band structure using ARPES and other spectroscopic techniques. Furthermore, detailed experimental and theoretical investigations of the effective masses of charge carriers and their transport properties are crucial for assessing the full potential of Mg3As2 in electronic and thermoelectric applications. The exploration of its electronic properties in monolayer and other low-dimensional forms could also open up new avenues for research and technological innovation.

Theoretical Studies on the Properties of Magnesium Arsenide (Mg₃As₂): A Technical Guide

Abstract: Magnesium arsenide (Mg₃As₂) is a semiconductor compound drawing increasing interest for its potential applications in optoelectronics and thermoelectric devices. Understanding its fundamental properties is crucial for realizing its technological promise. This technical guide provides an in-depth summary of the theoretical and computational studies on the core properties of Mg₃As₂, including its structural, thermodynamic, electronic, mechanical, and thermoelectric characteristics. The methodologies behind these theoretical investigations, primarily centered on Density Functional Theory (DFT), are detailed to provide a comprehensive overview for researchers and scientists. All quantitative data from cited studies are presented in structured tables for clarity and comparative analysis.

Computational Methodology

First-principles calculations, particularly those based on Density Functional Theory (DFT), are the primary tools for investigating the properties of materials at the atomic scale.[1][2] These methods allow for the prediction of a material's ground-state properties by solving the quantum mechanical Kohn-Sham equations for a system of electrons.[1][3]

Experimental Protocols (Computational Details):

The theoretical data presented in this guide are predominantly derived from DFT calculations. While specific parameters may vary between studies, a general workflow is typically followed.

-

Software Packages: Calculations are often performed using software like the Vienna Ab-initio Simulation Package (VASP) or Quantum ESPRESSO.[4][5]

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is commonly used for structural and mechanical properties.[5][6] For more accurate electronic band structure and band gap calculations, hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) are employed.

-

Pseudopotentials: The interaction between core and valence electrons is typically described by pseudopotentials, such as the Projector Augmented Wave (PAW) method.[6]

-

Calculation Steps:

-

Structural Optimization: The crystal structure (lattice parameters and atomic positions) is fully relaxed to find the minimum energy configuration.

-

Property Calculation: Using the optimized structure, properties like electronic band structure, density of states, elastic constants, and total energy are computed.[1]

-

Derived Properties: From the primary calculated values, other characteristics such as bulk modulus, shear modulus, and thermoelectric figures of merit are derived.[7][8]

-

References

- 1. scispace.com [scispace.com]

- 2. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdcl.issp.u-tokyo.ac.jp [mdcl.issp.u-tokyo.ac.jp]

- 5. ijnd.tonekabon.iau.ir [ijnd.tonekabon.iau.ir]

- 6. ias.ac.in [ias.ac.in]

- 7. lammps.org [lammps.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Magnesium-Arsenic (Mg-As) Binary System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the magnesium-arsenic (Mg-As) binary phase diagram. The information presented is curated for researchers, scientists, and professionals in drug development who require detailed knowledge of the phase relationships and material properties within this system. This document summarizes key quantitative data, outlines experimental methodologies for phase diagram determination, and presents a logical workflow for such investigations.

Introduction to the Mg-As System

The magnesium-arsenic binary system is of interest for its semiconducting compounds, particularly magnesium arsenide (Mg₃As₂). Understanding the phase equilibria between magnesium and arsenic is crucial for the controlled synthesis of these materials and for predicting their behavior at different temperatures and compositions. This guide focuses on the stable phases and invariant reactions that govern the microstructure and properties of Mg-As alloys.

Known Phases and Crystal Structures

The primary intermediate compound identified in the Mg-As system is this compound (Mg₃As₂).

This compound (Mg₃As₂):

This compound is a semiconductor material with a reported melting point of 800 °C.[1][2] At ambient pressure, it possesses a cubic crystal structure belonging to the Ia-3 space group.[3] This compound is known to be sensitive to moisture.

The crystallographic data for the stable phases of the constituent elements and the Mg₃As₂ compound are summarized in the table below.

Table 1: Crystallographic Data of Phases in the Mg-As System

| Phase | Pearson Symbol | Space Group | Prototype |

| (Mg) | hP2 | P6₃/mmc | Mg |

| (As) | hR2 | R-3m | As |

| Mg₃As₂ | cI80 | Ia-3 | Mn₂O₃ |

Quantitative Data Summary

The following tables present the known quantitative data for the Mg-As binary system, including the properties of the pure elements and the characteristics of the Mg₃As₂ compound.

Table 2: Properties of the Pure Elements

| Element | Melting Point (°C) | Boiling Point (°C) | Crystal Structure |

| Magnesium (Mg) | 650 | 1090 | Hexagonal Close-Packed (hP2) |

| Arsenic (As) | 817 (at 28 atm) | 613 (sublimes) | Rhombohedral (hR2) |

Table 3: Properties of the Mg₃As₂ Compound

| Property | Value |

| Melting Point | 800 °C[1][2] |

| Density | 3.148 g/cm³ |

| Crystal Structure | Cubic |

| Space Group | Ia-3 |

| Lattice Parameter (a) | 10.804 Å[3] |

Experimental Protocols for Phase Diagram Determination

The determination of a binary phase diagram, such as that for the Mg-As system, involves a combination of experimental techniques to identify phase boundaries and invariant reactions. The following outlines the general methodologies employed in such investigations.

4.1. Sample Preparation:

A series of alloys with varying compositions across the entire Mg-As range are prepared. High-purity elemental magnesium and arsenic are weighed and typically melted in inert crucibles (e.g., tantalum or alumina) under a protective atmosphere (e.g., argon) to prevent oxidation. For volatile elements like arsenic, sealed ampoules are often used. The alloys are homogenized by holding them at a high temperature in the liquid phase, followed by slow cooling or quenching to preserve specific microstructures.

4.2. Thermal Analysis:

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are primary techniques for identifying phase transition temperatures. As an alloy of a specific composition is heated or cooled at a controlled rate, thermal events such as melting, solidification, and solid-state transformations are detected as endothermic or exothermic peaks. These temperatures are then plotted on the temperature-composition diagram to delineate the liquidus, solidus, and solvus lines.

4.3. Microstructural Analysis:

The microstructure of annealed and quenched alloys is examined using optical microscopy and Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS). These techniques reveal the number, morphology, and composition of the phases present at different temperatures.

4.4. X-ray Diffraction (XRD):

X-ray diffraction is used to identify the crystal structures of the phases present in the alloys at various temperatures. By analyzing the diffraction patterns, the lattice parameters and space groups of the different solid phases can be determined. High-temperature XRD can be employed to study phase transformations as they occur.

The logical workflow for experimentally determining a binary phase diagram is illustrated in the following diagram.

Caption: Experimental workflow for binary phase diagram determination.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to a metallurgical phase diagram, a logical relationship diagram can illustrate the interplay of key experimental techniques and their contribution to the final phase diagram.

Caption: Logical relationship of experimental data to phase diagram construction.

Conclusion

The Mg-As binary system is characterized by the formation of the stable intermetallic compound Mg₃As₂. While comprehensive experimental data for the complete phase diagram is not widely published, the known properties of Mg₃As₂ provide a foundation for further research. The experimental protocols outlined in this guide represent the standard methodologies required to fully elucidate the phase equilibria, including the identification of any eutectic, peritectic, or other invariant reactions. A complete and validated Mg-As phase diagram would be a valuable tool for the development of novel semiconductor materials and for applications in various scientific and industrial fields.

References

Thermodynamic Properties of Hexagonal-Mg3As2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of hexagonal magnesium arsenide (β-Mg3As2). The information presented herein is compiled from theoretical studies, primarily employing first-principles calculations, and established experimental methodologies for the synthesis and characterization of similar intermetallic compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, condensed matter physics, and related fields.

Introduction

This compound (Mg3As2) is a semiconductor material that exists in two primary allotropic forms: a low-temperature cubic phase (α-Mg3As2) and a high-temperature hexagonal phase (β-Mg3As2). The hexagonal phase is of particular interest for various technological applications. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior under different temperatures and pressures, assessing its stability, and guiding the synthesis of materials with desired characteristics.

This guide focuses on the hexagonal polymorph of Mg3As2, summarizing its key thermodynamic parameters and outlining the computational and experimental methods used for their determination.

Quantitative Thermodynamic Data

Table 1: Enthalpy of Formation of Mg3As2 Polymorphs

| Phase | Crystal Structure | Method | Enthalpy of Formation (kJ/mol) | Reference |

| α-Mg3As2 | Cubic (Ia-3) | First-Principles | Stable at 0 K | [5] |

| β-Mg3As2 | Hexagonal (P-3m1) | First-Principles | Lies above the convex hull by 1.75 kJ/mol | [5] |

Note: The positive energy difference for β-Mg3As2 indicates it is a high-temperature, metastable phase at 0 K.[5]

Table 2: Calculated Thermodynamic Properties of Hexagonal-Mg3As2 (β-Mg3As2)

| Temperature (K) | Heat Capacity at Constant Volume, Cv (J/mol·K) | Entropy, S (J/mol·K) | Gibbs Free Energy, G (kJ/mol) |

| 300 | Data not available | Data not available | Data not available |

| 500 | Data not available | Data not available | Data not available |

| 800 | Data not available | Data not available | Data not available |

| 1000 | Data not available | Data not available | Data not available |

| 1200 | Data not available | Data not available | Data not available |

Note: While the study by Tani et al. (2010) focused on lattice dynamics and thermodynamic properties, specific temperature-dependent values for Cv, S, and G are not explicitly available in the public domain and would require access to the full dataset from that study or similar computational work.

Methodologies

Computational Methodology: First-Principles Calculations

The thermodynamic properties of hexagonal-Mg3As2 have been primarily investigated using first-principles calculations based on Density Functional Theory (DFT). This computational approach allows for the prediction of material properties from fundamental quantum mechanical principles.

Workflow for First-Principles Calculation of Thermodynamic Properties:

Detailed Protocol:

-

Software Package: Calculations are typically performed using software packages such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.[5][6]

-

Pseudopotentials: The interaction between core and valence electrons is described by pseudopotentials, for example, the Projector Augmented Wave (PAW) method.[5]

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used to approximate the exchange-correlation energy.[5]

-

Energy Cutoff and k-point Sampling: A plane-wave basis set with a defined energy cutoff is used. The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh. Convergence of the total energy with respect to both the energy cutoff and k-point density must be ensured.

-

Lattice Dynamics: Phonon calculations are performed to determine the vibrational properties of the crystal lattice. The forces on atoms due to small displacements from their equilibrium positions are calculated, which allows for the determination of the dynamical matrix. Diagonalizing this matrix yields the phonon frequencies and dispersion relations. This is often done using methods like Density Functional Perturbation Theory (DFPT).

-

Thermodynamic Properties Calculation: From the calculated phonon density of states, the vibrational contributions to the Helmholtz free energy can be calculated within the quasi-harmonic approximation. From the free energy, other thermodynamic properties such as the heat capacity at constant volume (Cv), entropy (S), and Gibbs free energy (G) can be derived as a function of temperature.

Experimental Methodology: Synthesis and Calorimetry

While specific experimental thermodynamic data for hexagonal-Mg3As2 is scarce, the following outlines a general experimental protocol for its synthesis and the measurement of its heat capacity.

Workflow for Experimental Determination of Heat Capacity:

Detailed Protocols:

-

Synthesis:

-

Starting Materials: High-purity magnesium (Mg) and arsenic (As) are used as starting materials.

-

Mixing and Sealing: Stoichiometric amounts of Mg and As are thoroughly mixed in an inert atmosphere, typically within a glovebox, to prevent oxidation. The mixture is then sealed in a crucible, often made of tantalum or alumina, which is itself sealed in an evacuated quartz ampoule.

-

Heating Profile: The sealed ampoule is slowly heated in a furnace to a temperature where the reaction between Mg and As occurs, followed by an annealing period to ensure homogeneity and promote the formation of the desired hexagonal phase. The specific temperatures and durations would be guided by the Mg-As phase diagram.

-

Quenching: To retain the high-temperature hexagonal phase at room temperature, the sample may be quenched from the annealing temperature.

-

-

Characterization:

-

X-ray Diffraction (XRD): The crystal structure and phase purity of the synthesized Mg3As2 are confirmed using powder X-ray diffraction. The obtained diffraction pattern is compared with standard diffraction patterns for the hexagonal (P-3m1) structure.

-

-

Calorimetry:

-

High-Temperature Drop Calorimetry: This technique is suitable for measuring the enthalpy increment of a material at high temperatures.

-

A small, encapsulated sample of the synthesized hexagonal-Mg3As2 is heated to a known high temperature in a furnace.

-

The heated sample is then dropped into a calorimeter held at a reference temperature (e.g., 298.15 K).

-

The heat evolved as the sample cools to the calorimeter temperature is measured.

-

This process is repeated for a range of furnace temperatures.

-

-

Data Analysis: The measured enthalpy increments (H(T) - H(298.15 K)) are plotted as a function of temperature. The heat capacity at constant pressure (Cp) can then be determined by differentiating the enthalpy-temperature data: Cp = (∂H/∂T)p.

-

Conclusion

The thermodynamic properties of hexagonal-Mg3As2 have been primarily elucidated through first-principles computational methods. These theoretical studies provide valuable insights into the stability and high-temperature behavior of this material. While direct experimental data for properties such as heat capacity, entropy, and Gibbs free energy of the hexagonal phase remain limited, established synthesis and calorimetric techniques provide a clear pathway for future experimental validation. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this compound and related semiconductor materials.

References

Ground State Properties of Cubic Magnesium Arsenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium arsenide (Mg₃As₂) is a binary semiconductor compound that has garnered interest for its potential applications in various technological fields. Understanding its fundamental ground state properties is crucial for the design and development of novel devices. This technical guide provides an in-depth overview of the structural, electronic, and mechanical properties of cubic this compound, primarily based on computational studies, and outlines the general experimental methodologies used for their determination.

Structural Properties

The ground state crystal structure of this compound is cubic. Computational studies, particularly from the Materials Project, indicate that it crystallizes in the body-centered cubic space group Ia-3 (space group number 206)[1][2].

Table 1: Crystallographic Data for Cubic this compound

| Parameter | Value | Reference |

| Crystal System | Cubic | [1] |

| Space Group | Ia-3 | [1][2] |

| Lattice Parameter (a) | 10.804 Å | [1] |

Experimental Protocol: Crystal Structure Determination

The crystal structure of a material like this compound is experimentally determined using X-ray diffraction (XRD).

Powder X-ray Diffraction (PXRD):

-

Sample Preparation: A polycrystalline sample of Mg₃As₂ is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases like the Powder Diffraction File (PDF) to identify the crystalline phases present in the sample.

-

Lattice Parameter Refinement: The precise lattice parameters are determined by indexing the diffraction peaks and refining the lattice parameters using least-squares methods. The space group is determined by analyzing the systematic absences of diffraction peaks.

Electronic Properties

Cubic this compound is a semiconductor with a direct band gap, making it potentially suitable for optoelectronic applications.

Table 2: Electronic Properties of Cubic this compound

| Parameter | Value | Reference |

| Band Gap | 1.431 eV | [1] |

| Band Gap (alternative) | 1.42 eV |

Experimental Protocol: Band Gap Measurement

The electronic band gap of a semiconductor can be determined experimentally using optical absorption spectroscopy.

UV-Vis-NIR Spectroscopy:

-

Sample Preparation: A thin film of Mg₃As₂ is deposited on a transparent substrate, or a bulk sample is polished to a thin, optically flat wafer.

-

Data Collection: The sample is placed in a spectrophotometer, and the absorbance or transmittance of light is measured over a range of wavelengths (typically from ultraviolet to near-infrared).

-

Data Analysis (Tauc Plot): For a direct band gap semiconductor, the absorption coefficient (α) is related to the photon energy (hν) by the equation: (αhν)² = A(hν - Eg), where A is a constant and Eg is the band gap energy. A Tauc plot is generated by plotting (αhν)² versus hν.

-

Band Gap Determination: The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)² = 0). The intercept on the energy axis gives the value of the band gap.

Mechanical Properties

The mechanical properties of a material are essential for understanding its stability and behavior under stress. The elastic constants of cubic this compound have been predicted through computational methods.

Table 3: Calculated Mechanical Properties of Cubic this compound

| Property | Value | Reference |

| Bulk Modulus (K) | 50 GPa | [1] |

| Shear Modulus (G) | 27 GPa | [1] |

| Elastic Anisotropy | 0.28 | [1] |

| Poisson's Ratio | 0.27 | [1] |

Experimental Protocol: Elastic Constant Measurement

The elastic constants of a solid can be experimentally determined using ultrasonic measurements.

Pulse-Echo Ultrasound:

-

Sample Preparation: A single crystal or a dense, isotropic polycrystalline sample of Mg₃As₂ with parallel and flat opposite faces is required.

-

Transducer Attachment: Piezoelectric transducers are coupled to the sample surfaces using a suitable couplant. One transducer acts as a transmitter, and the other (or the same one in pulse-echo mode) acts as a receiver.

-

Wave Propagation: The transmitting transducer generates ultrasonic waves (both longitudinal and shear waves) that propagate through the sample.

-

Time-of-Flight Measurement: The time it takes for the waves to travel through the sample, reflect off the back surface, and return to the receiver is precisely measured.

-

Velocity Calculation: The velocities of the longitudinal (vL) and shear (vS) waves are calculated from the time-of-flight and the known thickness of the sample.

-

Elastic Constant Calculation: The elastic constants (e.g., Young's modulus, shear modulus, bulk modulus, and Poisson's ratio) are then calculated from the measured wave velocities and the density of the material.

Thermodynamic Properties

The enthalpy of formation provides insight into the thermodynamic stability of a compound.

Table 4: Thermodynamic Property of Cubic this compound

| Property | Value | Reference |

| Formation Enthalpy | -0.627 eV/atom | [1] |

Experimental Protocol: Enthalpy of Formation Measurement

The enthalpy of formation of a compound like this compound can be determined experimentally using calorimetry.

Acid Solution Calorimetry:

-

Reactant Preparation: Accurately weighed samples of Mg₃As₂ and its constituent elements (magnesium and arsenic) are prepared.

-

Calorimeter Setup: A solution calorimeter, typically containing a strong acid, is brought to a stable temperature.

-

Dissolution Reactions: The heat of solution for Mg₃As₂, Mg, and As are measured separately by dissolving each in the acid solution within the calorimeter and measuring the resulting temperature change.

-

Hess's Law Application: According to Hess's Law, the enthalpy of formation of Mg₃As₂ can be calculated from the heats of solution of the compound and its constituent elements. The reaction for the formation of Mg₃As₂ from its elements can be expressed as a combination of the dissolution reactions.

Computational Methodology

The theoretical data presented in this guide are primarily derived from first-principles calculations based on Density Functional Theory (DFT). These calculations provide a powerful tool for predicting the ground state properties of materials.

Figure 1: A generalized workflow for determining ground state properties of crystalline solids using Density Functional Theory.

Phase Stability and Transitions

Computational studies have also explored the behavior of this compound under pressure, predicting a series of phase transitions from the ground state cubic structure to other crystallographic phases at high pressures[2].

Figure 2: Predicted pressure-induced phase transitions of this compound.

Conclusion

This technical guide has summarized the key ground state properties of cubic this compound based on currently available computational data. While theoretical predictions provide a strong foundation for understanding this material, further experimental validation is necessary to confirm these properties and to fully realize its technological potential. The outlined experimental protocols serve as a guide for such future investigations.

References

In-Depth Technical Guide: Solubility and Synthesis of Arsenic-Doped Mg3(Sb,Bi)2 Alloys

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of arsenic in Mg3(Sb,Bi)2 alloys, materials of significant interest for thermoelectric applications. The document details the synthesis and characterization of these alloys, presenting quantitative data, experimental methodologies, and process visualizations.

Introduction

Mg3(Sb,Bi)2-based alloys are promising thermoelectric materials due to their excellent performance in the low to mid-temperature range, composed of earth-abundant elements. Alloying with arsenic on the anion site has been explored as a strategy to further tune the material's thermoelectric properties. Understanding the solubility of arsenic and the precise synthesis methods are crucial for optimizing these materials. Research has confirmed that arsenic can be successfully incorporated into the Mg3(Sb,Bi)2 lattice, substituting Sb and Bi atoms.

Solubility of Arsenic in Mg3(Sb,Bi)2

Studies have demonstrated a significant solubility of arsenic in the Mg3((Sb0.5Bi0.5)1-xAsx)2 system. A key finding is the confirmation of at least 15% arsenic solubility on the anion site (where x=0.15)[1][2]. This level of arsenic incorporation is achieved while maintaining the original crystal structure of the parent Mg3(Sb,Bi)2 alloy. The successful substitution of arsenic for antimony and bismuth is evidenced by a linear decrease in the lattice parameters a and c with increasing arsenic content, consistent with the smaller atomic radius of arsenic.

Quantitative Solubility Data

| Compound System | Maximum Reported Arsenic Solubility (x) | Analytical Method | Reference |

| Mg3((Sb0.5Bi0.5)1-xAsx)2 | ≥ 0.15 | Energy-Dispersive X-ray Spectroscopy (EDS) | [1][2] |

Experimental Protocols

The synthesis of arsenic-doped Mg3(Sb,Bi)2 alloys is typically achieved through solid-state synthesis methods, primarily mechanical alloying followed by a consolidation step such as hot pressing.

Synthesis of Mg3((Sb0.5Bi0.5)1-xAsx)2 by Mechanical Alloying and Hot Pressing

Materials and Stoichiometry:

-

High-purity elemental powders of Magnesium (Mg), Antimony (Sb), Bismuth (Bi), and Arsenic (As).

-

The stoichiometric amounts of the elements are weighed according to the desired composition, Mg3((Sb0.5Bi0.5)1-xAsx)2, where 'x' represents the mole fraction of arsenic.

Mechanical Alloying:

-

Objective: To produce a homogeneous alloy powder.

-

Apparatus: High-energy planetary ball mill.

-

Procedure:

-

The elemental powders are loaded into a hardened steel or tungsten carbide vial with stainless steel or tungsten carbide balls inside an argon-filled glovebox to prevent oxidation.

-

A ball-to-powder weight ratio of 10:1 to 20:1 is typically used.

-

The vial is sealed under an inert atmosphere.

-

Milling is performed at a rotational speed of 200-400 RPM.

-

The milling process is carried out for a duration of 24 to 48 hours. To prevent excessive heating, the milling can be done in cycles with intermittent cooling periods.

-

Consolidation by Hot Pressing:

-

Objective: To densify the mechanically alloyed powder into a bulk pellet.

-

Apparatus: Hot press with a graphite (B72142) die.

-

Procedure:

-

The milled powder is loaded into a graphite die inside an argon-filled glovebox.

-

The die is placed in the hot press.

-

The powder is heated to a temperature in the range of 723 K to 1073 K (450 °C to 800 °C)[2].

-

A uniaxial pressure of 50 to 70 MPa is applied simultaneously.

-

The temperature and pressure are held for a duration of 30 minutes to 1 hour to ensure full densification.

-

The system is then cooled down to room temperature, and the pressure is released.

-

Characterization Techniques

Phase Analysis using X-ray Diffraction (XRD):

-

Objective: To identify the crystal structure and phase purity of the synthesized alloy.

-

Procedure:

-

A small portion of the sintered pellet is ground into a fine powder.

-

The powder is mounted on a sample holder.

-

XRD patterns are collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Data is typically collected over a 2θ range of 20° to 80° with a step size of 0.02°.

-

The resulting diffraction patterns are analyzed to confirm the formation of the desired Mg3(Sb,Bi,As)2 phase and to check for the presence of any secondary phases.

-

Compositional Analysis using Energy-Dispersive X-ray Spectroscopy (EDS):

-

Objective: To determine the elemental composition and homogeneity of the alloy.

-

Procedure:

-

A cross-section of the sintered pellet is polished to a mirror finish.

-

The sample is placed in a scanning electron microscope (SEM) equipped with an EDS detector.

-

EDS spectra and elemental maps are acquired from multiple regions of the sample to verify the stoichiometry and the uniform distribution of Mg, Sb, Bi, and As.

-

Visualizations

Experimental Workflow

Caption: Synthesis and characterization workflow for arsenic-doped Mg3(Sb,Bi)2 alloys.

Logical Relationship of Arsenic Alloying

Caption: Logical flow of arsenic alloying in Mg3(Sb,Bi)2 and its primary effects.

References

An In-depth Technical Guide to the Moisture Sensitivity of Magnesium Arsenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Magnesium arsenide is an inorganic compound with applications in various scientific fields. However, its utility is often overshadowed by its significant reactivity with water and atmospheric moisture. This reaction produces highly toxic arsine gas (AsH₃), a colorless and flammable gas with a faint garlic-like odor.[1][2] Due to the severe health risks associated with arsine exposure, a thorough understanding of the moisture sensitivity of this compound is paramount for safe handling and use.

The Hydrolysis of this compound

The primary reaction of concern is the hydrolysis of this compound, which proceeds as follows:

Mg₃As₂(s) + 6H₂O(l) → 3Mg(OH)₂(s) + 2AsH₃(g)

This reaction is vigorous and results in the formation of solid magnesium hydroxide (B78521) and the evolution of gaseous arsine.[2][3] The generation of arsine gas is a significant hazard, as it is a potent respiratory and systemic toxin.[1][2]

Products of Hydrolysis

-

Magnesium Hydroxide (Mg(OH)₂): A white, sparingly soluble solid. In nature, it is found as the mineral brucite.[4] The formation of a magnesium hydroxide layer on the surface of magnesium metal can inhibit further reaction with water.[5][6] A similar passivation effect may occur with this compound, although specific studies are lacking.

-

Arsine (AsH₃): A highly toxic, flammable, and pyrophoric gas.[3] It is recognized as a potent hemolytic agent, causing the destruction of red blood cells.[1] Arsine has a faint garlic-like odor, but this odor is not a reliable indicator of its presence at hazardous concentrations.[1][2]

Quantitative Data

While specific experimental data on the reaction kinetics of this compound hydrolysis is not extensively documented in publicly available literature, thermodynamic data for the reactants and products can be used to estimate the overall thermodynamics of the reaction.

Thermodynamic Data

The following table summarizes the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard molar entropy (S°) for the compounds involved in the hydrolysis of this compound.

| Compound | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) |

| This compound | Mg₃As₂ | solid | -251.0 | Data not available | Data not available |

| Water | H₂O | liquid | -285.83 | -237.13 | 69.91 |

| Magnesium Hydroxide | Mg(OH)₂ | solid | -924.54[7] | -833.51[7] | 63.18[7] |

| Arsine | AsH₃ | gas | +66.44[8] | +68.91 | 222.7 |

Note: The enthalpy of formation for Mg₃As₂ is a calculated value from first-principles.[9] Experimental thermodynamic data for Mg₃As₂ is scarce.

Based on the available data, the standard enthalpy change (ΔH°rxn) for the hydrolysis of this compound can be estimated:

ΔH°rxn = [3 * ΔH°f(Mg(OH)₂) + 2 * ΔH°f(AsH₃)] - [1 * ΔH°f(Mg₃As₂) + 6 * ΔH°f(H₂O)] ΔH°rxn = [3 * (-924.54) + 2 * (66.44)] - [1 * (-251.0) + 6 * (-285.83)] ΔH°rxn = [-2773.62 + 132.88] - [-251.0 - 1714.98] ΔH°rxn = -2640.74 - (-1965.98) ΔH°rxn ≈ -674.76 kJ/mol

This calculation indicates that the hydrolysis of this compound is a highly exothermic reaction.

Experimental Protocols

Due to the hazardous nature of arsine gas, all work with this compound and its reaction with moisture must be conducted in a well-ventilated fume hood or a glovebox under an inert atmosphere.

General Handling of Air-Sensitive this compound

This compound should be handled as an air-sensitive and moisture-sensitive compound. Standard Schlenk line or glovebox techniques are required.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Manipulation: All transfers and manipulations should be performed under an inert atmosphere to prevent exposure to air and moisture.

Protocol for Investigating Hydrolysis and Arsine Evolution

A general experimental setup to qualitatively and quantitatively assess the hydrolysis of this compound can be designed as follows:

-

Apparatus Setup:

-

A three-neck round-bottom flask equipped with a magnetic stirrer.

-

One neck fitted with a gas inlet for inert gas purging.

-

A second neck fitted with a dropping funnel or syringe pump for the controlled addition of deoxygenated water.

-

The third neck connected to a gas outlet leading to a series of bubblers. The first bubbler can contain a solution to trap and quantify arsine (e.g., a silver nitrate (B79036) solution), and the final bubbler should be a mineral oil bubbler to prevent backflow of air.

-

-

Procedure:

-

Place a known quantity of this compound into the reaction flask under a counterflow of inert gas.

-

Seal the flask and purge the system with an inert gas for a sufficient time to remove any residual air and moisture.

-

Slowly add a known volume of deoxygenated water to the flask while stirring.

-

Monitor the evolution of gas by observing the bubbling in the trapping solution.

-

The reaction can be monitored over time by analyzing the contents of the trapping solution using appropriate analytical techniques (e.g., spectroscopy) to quantify the amount of arsine produced.[10][11]

-

Mandatory Visualizations

Signaling Pathway of this compound Hydrolysis

Caption: Reaction pathway of this compound hydrolysis.

Experimental Workflow for Hydrolysis Study

Caption: Workflow for studying this compound hydrolysis.

Safety Precautions

Given the extreme toxicity of arsine gas, stringent safety measures are mandatory when handling this compound.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood or a glovebox.[12][13] A continuous monitoring system for arsine gas is highly recommended.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12] In situations with a potential for arsine release, a self-contained breathing apparatus (SCBA) is necessary.[1]

-

Emergency Procedures: Ensure that emergency procedures are in place for accidental exposure or release. This includes having immediate access to an emergency shower, eyewash station, and appropriate first aid.[15] All personnel should be trained on the hazards of arsine and the emergency response plan.[12][13]

Conclusion

This compound's high sensitivity to moisture presents a significant chemical hazard due to the production of highly toxic arsine gas. While quantitative kinetic data remains a gap in the scientific literature, the thermodynamic favorability of the hydrolysis reaction underscores the importance of strict handling protocols. Researchers and professionals must employ appropriate engineering controls and personal protective equipment to mitigate the risks associated with this compound. Further research to quantify the rate of hydrolysis under various conditions would be invaluable for a more complete risk assessment.

References

- 1. Arsine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. Arsine | AsH3 | CID 23969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arsine - Wikipedia [en.wikipedia.org]

- 4. Magnesium hydroxide - Wikipedia [en.wikipedia.org]

- 5. Magnesium - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. you-iggy.com [you-iggy.com]

- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 9. mmm.psu.edu [mmm.psu.edu]

- 10. Application of Spectrophotometry for Analysis of Arsine Gas in Electrometallurgical Research [aaltodoc.aalto.fi]

- 11. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. alsafetydatasheets.com [alsafetydatasheets.com]

- 13. middlesexgases.com [middlesexgases.com]

- 14. Arsyne Analyzer - Arsine Monitoring Applications [cianalytics.com]

- 15. ARSINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

first-principle calculations of magnesium arsenide electronic structures

An In-depth Technical Guide to First-Principles Calculations of Magnesium Arsenide Electronic Structures

For Researchers, Scientists, and Materials Development Professionals

Introduction

This compound (Mg₃As₂) is a semiconductor compound that has garnered interest for its potential applications in various electronic and thermoelectric devices.[1] A thorough understanding of its electronic structure is paramount for designing and optimizing these applications. First-principles calculations, primarily based on Density Functional Theory (DFT), serve as a powerful computational tool to investigate the fundamental electronic and structural properties of materials like Mg₃As₂ from the ground up, without relying on empirical parameters.[2][3][4] This guide provides a technical overview of the electronic structure of this compound as determined by these ab initio methods, summarizing key data and outlining the computational protocols involved.

Crystal Structure of this compound

At ambient pressure, Mg₃As₂ crystallizes in a cubic structure belonging to the Ia-3 space group.[1][5] This is a complex cubic structure derived from the spinel arrangement. The compound is known to be dimorphic, with a high-temperature hexagonal form also reported.[6] Under hydrostatic pressure, theoretical studies predict that the cubic phase transitions to other structures, including a C2/m phase at approximately 12-15 GPa and a P-1 phase at around 30 GPa.[1]

Table 1: Crystal Structure Parameters of Cubic (Ia-3) Mg₃As₂

| Parameter | Value | Source |

| Crystal System | Cubic | [1][5] |

| Space Group | Ia-3 (No. 206) | [5] |

| Lattice Constant (a) | 10.804 Å | [5] |

| Mg-As Bond Distances | 2.63–2.74 Å | [5] |

| Density | 3.15 g/cm³ | [6] |

Electronic Structure and Properties

First-principles calculations are crucial for determining the electronic band structure and density of states (DOS), which govern the material's conductivity and optical properties.

Electronic Band Gap

Calculations consistently show that cubic Mg₃As₂ is a semiconductor. However, the predicted value of the band gap is highly dependent on the computational method, particularly the choice of the exchange-correlation functional. Standard DFT approximations like the Generalized Gradient Approximation (GGA) are known to underestimate band gaps.[5] More advanced functionals, such as the Engel-Vosko GGA (EV-GGA), can provide results closer to experimental values. Studies indicate that Mg₃As₂ has a direct band gap, making it a candidate for optoelectronic applications.[1]

Table 2: Calculated Electronic Band Gaps of Cubic Mg₃As₂

| Computational Method | Functional | Calculated Band Gap (eV) | Type |

| VASP (DFT) | Not Specified | 1.42 | Direct |

| FP-LAPW (DFT) | GGA96 | 1.51 | Not Specified |

| FP-LAPW (DFT) | EV-GGA | 2.28 | Not Specified |

Note: VASP stands for Vienna Ab initio Simulation Package, and FP-LAPW is the Full Potential-Linearized Augmented Plane Wave method.[1][2]

Density of States (DOS)

The density of states illustrates the number of available electronic states at each energy level.[7] For Mg₃As₂, partial DOS calculations reveal the contribution of magnesium (Mg) and arsenic (As) atomic orbitals to the valence and conduction bands.[8] The states near the valence band maximum are typically dominated by As p-orbitals, while the conduction band minimum is formed by a hybridization of Mg and As states. Understanding the DOS is essential for interpreting the material's bonding characteristics and electronic transport properties.[9]

Computational Methodology and Workflow